molecular formula C17H22F3N3OS B12481664 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide

Cat. No.: B12481664
M. Wt: 373.4 g/mol
InChI Key: IEKFVPSWUDEMBN-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group are key to its binding affinity and selectivity. The compound may modulate the activity of enzymes or receptors by altering their conformation or blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is unique due to the combination of these structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H22F3N3OS

Molecular Weight

373.4 g/mol

IUPAC Name

2,2-dimethyl-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C17H22F3N3OS/c1-16(2,3)14(24)22-15(25)21-12-10-11(17(18,19)20)6-7-13(12)23-8-4-5-9-23/h6-7,10H,4-5,8-9H2,1-3H3,(H2,21,22,24,25)

InChI Key

IEKFVPSWUDEMBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2

Origin of Product

United States

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